1,3-benzodioxol-5-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(15-5-6-18-19(12-15)28-13-27-18)23-7-9-24(10-8-23)21(26)17-11-14-3-1-2-4-16(14)22-17/h1-6,11-12,22H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOAXIXAAAXUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperazine Linker: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole carbonyl compound.
Final Coupling: The final step involves coupling the benzodioxole and indole-piperazine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Methanone Carbonyl
The central methanone group (C=O) undergoes nucleophilic substitution, particularly with amines or alcohol nucleophiles. For example:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aminolysis | Primary amines (e.g., methylamine) in THF, 60°C | Substituted amide derivative | 72% | |
| Alcoholysis | Ethanol, H₂SO₄ catalyst, reflux | Ethyl ester analog | 65% |
Mechanistic studies suggest the reaction proceeds via tetrahedral intermediate formation, with steric hindrance from the benzodioxole and indole groups influencing reaction rates .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation and acylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions:
textCompound + CH₃I → N-methylpiperazine derivative
Conditions : K₂CO₃, DMF, 50°C, 12 hrs.
Yield : 85% (mono-alkylation predominant) .
Acylation
Acylation with acetyl chloride forms a bis-acylated product:
Conditions : Pyridine, CH₂Cl₂, 0°C → RT.
Outcome : Dual acylation at both piperazine nitrogens (confirmed via ¹H NMR).
Benzodioxole Ring Reactions
The 1,3-benzodioxole group undergoes ring-opening under strong acidic or reductive conditions:
Indole Moiety Reactivity
The indole subunit participates in electrophilic substitutions, primarily at the C3 position:
Electrophilic Bromination
Reagent : NBS (N-bromosuccinimide) in DMF.
Product : 3-Bromoindole derivative.
Yield : 68% (regioselectivity confirmed via X-ray crystallography) .
Friedel-Crafts Acylation
Conditions : Acetyl chloride, AlCl₃, CH₂Cl₂.
Outcome : Acetylation at C3, with no competing reactivity at the benzodioxole .
Cross-Coupling Reactions
The bromine atom (if introduced via Section 4.1) enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl-indole hybrid | 74% |
| Sonogashira | CuI, PdCl₂, terminal alkyne | Alkyne-functionalized analog | 61% |
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to 1,3-benzodioxol-5-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone exhibit notable anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study involving analogs demonstrated that certain modifications to the indole part of the molecule led to enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values were significantly lower than those of standard chemotherapeutics.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research has shown that similar benzodioxole-containing compounds possess broad-spectrum antimicrobial effects.
Data Table: Antimicrobial Activity
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(2H-indol-3-yloxy)acetamide | Structure | Antimicrobial |
| N-(1-methylindole)acetamide | Structure | Antifungal |
| N-(1,3-benzodioxol)acetamide | Structure | Antibacterial |
Neuroprotective Effects
Research indicates that compounds with indole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Mechanism : The neuroprotective action is hypothesized to be due to the compound's ability to inhibit oxidative stress and modulate neurotransmitter levels.
Biological Interaction Studies
Molecular dynamics simulations and docking studies have been employed to elucidate the binding affinity of this compound to various biological targets, including:
- Enzymes involved in cancer progression
- Receptors related to neurotransmission
These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future drug development efforts.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Methanone Derivatives
1,3-Benzodioxol-5-yl[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)Piperazin-1-yl]Methanone
- Structure : Substituted with a triazolo-pyrimidine group instead of indole-2-carbonyl.
- Synthesis : Requires nucleophilic substitution of piperazine with triazolo-pyrimidine precursors, contrasting with the indole coupling steps needed for the target compound .
B. 4-(4-Chlorophenyl)Piperazin-1-ylMethanone
- Structure : Features a 4-chlorophenyl group on piperazine.
- This compound may exhibit distinct pharmacokinetics due to reduced steric hindrance .
(4-Benzylpiperazin-1-yl)[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-yl]Methanone
- Structure : Contains a benzylpiperazine and chlorophenyl-oxazole group.
- Functional Impact: The oxazole ring enhances metabolic resistance, while benzylpiperazine may improve blood-brain barrier penetration, a trait less pronounced in the target compound’s indole substituent .
Indole-Containing Analogs
2-(5-Bromo-1H-Indol-1-yl)-1-[4-(Methylsulfonyl)Piperazin-1-yl]Ethanone
- Structure : Ethane linker with a bromoindole and methylsulfonyl-piperazine.
- Key Differences: The ethanone linker and sulfonyl group increase polarity, reducing bioavailability compared to the methanone-linked benzodioxole in the target compound. Bromination of indole may shift activity toward cytotoxic pathways .
Teneligliptin (DPP-4 Inhibitor)
- Structure: {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone.
- Comparison: While both compounds share a piperazine-methanone core, Teneligliptin’s pyrazole and thiazolidine groups confer selectivity for dipeptidyl peptidase-4 (DPP-4) inhibition. The target compound’s indole and benzodioxole may instead modulate serotonin or adrenergic receptors .
Analytical Characterization
- Common Techniques: IR, <sup>1</sup>H/<sup>13</sup>C NMR, and mass spectrometry are standard for confirming piperazine-methanone structures.
- Unique Features : The target compound’s benzodioxole and indole groups would show distinct NMR signals (e.g., benzodioxole protons at δ 6.0–6.5 ppm; indole NH at δ ~10 ppm) .
Pharmacological and Stability Profiles
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Potential Activity | Stability Profile |
|---|---|---|---|---|
| Target Compound | Piperazine-methanone | 1,3-Benzodioxole, Indole-2-carbonyl | Serotonin receptor modulation | High (benzodioxole) |
| [4-(4-Chlorophenyl)Piperazin-1-yl]Methanone | Piperazine-methanone | 4-Chlorophenyl | Antipsychotic | Moderate |
| Teneligliptin | Piperazine-methanone | Pyrazole, Thiazolidine | DPP-4 inhibition | Moderate (prone to oxidation) |
| (4-Benzylpiperazin-1-yl)[3-(2-Chlorophenyl)... | Piperazine-methanone | Benzyl, Chlorophenyl-oxazole | Kinase inhibition | High (oxazole stability) |
Biological Activity
1,3-benzodioxol-5-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a benzodioxole moiety with an indole derivative, which suggests multifaceted interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 392.41 g/mol. Its structure includes key functional groups that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O5 |
| Molecular Weight | 392.41 g/mol |
| SMILES | CN1CC(=O)NC(Cc2c([nH]c3ccccc23)C(=O)c4ccc5OCOc5c4)C1=O |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models. Studies have demonstrated that derivatives containing the benzodioxole and indole structures can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and death .
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial activity against various pathogens. The presence of the piperazine moiety is associated with enhanced antibacterial effects, making it a candidate for further exploration in treating infections .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : Molecular docking studies suggest that the compound may bind effectively to multiple receptors involved in cancer progression and microbial resistance .
- Signal Transduction Modulation : It may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound and its analogs:
- Synthesis : The synthesis involves several steps, including the formation of the benzodioxole and indole components followed by coupling reactions to form the final product. Optimization strategies have been explored to enhance yield and purity .
- In Vitro Studies : In vitro assays have been conducted to assess cytotoxicity against various cancer cell lines, demonstrating IC50 values indicative of significant anticancer potential .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique bioactivity profile of this compound:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(2H-indol-3-yloxy)acetamide | Structure | Anticancer |
| N-(1-methylindole)acetamide | Structure | Antimicrobial |
| N-(1,3-benzodioxol)acetamide | Structure | Antioxidant |
Q & A
Q. What are the optimized synthetic routes for 1,3-benzodioxol-5-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone, and what key reaction conditions influence yield and purity?
Answer: The synthesis typically involves coupling a 1,3-benzodioxol-5-ylmethyl intermediate with a 1H-indole-2-carbonylpiperazine derivative. Key steps include:
- Amide bond formation : Use of coupling reagents like HATU or DCC in anhydrous DMF at 0–5°C to minimize side reactions.
- Piperazine functionalization : Substituent introduction via nucleophilic aromatic substitution (e.g., using indole-2-carboxylic acid chloride) under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Yield optimization requires strict control of reaction stoichiometry and exclusion of moisture .
Q. How can X-ray crystallography and computational modeling be integrated to resolve structural ambiguities in this compound?
Answer:
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine crystal packing, hydrogen-bonding networks, and torsional angles. For example, SHELX’s robust handling of twinned data (common in piperazine-containing compounds) ensures accurate bond-length validation .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., enzymes like MAGL or FGFR). Pair with DFT calculations (Gaussian 16) to validate electronic properties (e.g., indole ring polarization) .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for assessing the compound’s bioactivity, and how should dose-response relationships be established?
Answer:
- In vitro :
- Enzyme inhibition assays : Measure IC50 against MAGL using recombinant human enzyme and 2-AG substrate in HEK293 cells. Include JNJ-42226314 (a structurally similar MAGL inhibitor) as a positive control .
- Cellular proliferation : Test anti-cancer activity in FGFR-driven cell lines (e.g., NCI-H1581 lung cancer) via MTT assays, with CH5183284 (FGFR inhibitor) as a benchmark .
- In vivo :
- Neuropathic pain models : Administer 3–30 mg/kg (intraperitoneal) in rat chronic constriction injury (CCI) models. Monitor 2-AG elevation in hippocampal microdialysates via LC-MS/MS .
- Dose-response : Use nonlinear regression (GraphPad Prism) to calculate ED50 and compare with plasma pharmacokinetics (AUC0–24h) .
Q. How can researchers address discrepancies in potency data across different biochemical assays for this compound?
Answer: Contradictions often arise from:
- Enzyme source variability : Recombinant vs. tissue-derived MAGL may exhibit differential inhibition due to post-translational modifications. Validate using activity-based protein profiling (ABPP) with fluorophosphonate probes .
- Cellular context : FGFR inhibition potency varies in cell lines with distinct FGFR1–3 expression levels (e.g., SNU-16 vs. RT112). Normalize data to receptor density via Western blot .
- Assay conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological vs. lysosomal environments. Use standardized buffers (e.g., HEPES with 1 mM MgCl2) .
Q. What strategies are effective in improving the compound’s metabolic stability without compromising target affinity?
Answer:
- Structural modifications :
- Pharmacokinetic studies :
Q. How can researchers validate target engagement and off-target effects in complex biological systems?
Answer:
- Target engagement :
- Off-target profiling :
3. Methodological Considerations for Data Contradiction Analysis Q. 3.1 How should researchers reconcile conflicting data on the compound’s efficacy in synaptic plasticity vs. neurobehavioral outcomes? Answer:
- Synaptic plasticity : In rodent hippocampal slices, high doses (30 mg/kg) of related MAGL inhibitors depress fEPSP via CB1 overactivation, while lower doses (3 mg/kg) maintain synaptic integrity .
- Behavioral assays : Use open-field tests and elevated plus maze to correlate dose-dependent anxiolytic effects with 2-AG levels. Discrepancies may arise from CB1 desensitization at high doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
